molecular formula C11H13NO2 B11904797 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid CAS No. 5622-49-1

2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid

Cat. No.: B11904797
CAS No.: 5622-49-1
M. Wt: 191.23 g/mol
InChI Key: LJIJHRLNRYAOEM-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of a quinoline ring system that is partially saturated, making it a tetrahydro derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid involves the reaction of this compound with trimethylsilyldiazomethane in dichloromethane at 0°C. The reaction mixture is then concentrated and purified using flash column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. This might include optimizing reaction conditions and using cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction might yield fully saturated derivatives.

Scientific Research Applications

2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application, but it generally involves binding to active sites and modulating biological activity. This can lead to changes in metabolic pathways or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride
  • 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
  • 6-Quinolineacetic acid, 1,2,3,4-tetrahydro-

Uniqueness

2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where other similar compounds might not be as effective .

Properties

CAS No.

5622-49-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5,7H2,(H,13,14)

InChI Key

LJIJHRLNRYAOEM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CC(=O)O)NC1

Origin of Product

United States

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